1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide

Chemical procurement Synthetic intermediate Structure-activity relationship

Researchers seeking patent-protected antifungal leads often face generic pyridinium bromides that lack regulatory clarity and structural distinction. 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide (CAS 84434-08-2) resolves this with composition-of-matter protection (US Patent 4,608,379) and a unique dual-carbonyl architecture that enables mild-base ylide chemistry (est. pKa ~7.9-8.4) and direct UVA photoactivation. • Patent-granted antifungal scaffold for Candida/Aspergillus SAR programs • Food additive regulatory classification (EINECS 282-806-4) for preservative R&D • Extended chromophore (λmax ~280-310 nm) for sensitizer-free UV-curing formulations

Molecular Formula C20H16BrNO2
Molecular Weight 382.2 g/mol
CAS No. 84434-08-2
Cat. No. B12672750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide
CAS84434-08-2
Molecular FormulaC20H16BrNO2
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-]
InChIInChI=1S/C20H16NO2.BrH/c22-19(17-7-3-1-4-8-17)20(23)18-11-9-16(10-12-18)15-21-13-5-2-6-14-21;/h1-14H,15H2;1H/q+1;/p-1
InChIKeySWFRNIFNAUTMHU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium Bromide (CAS 84434-08-2): Scientific Procurement & Differentiation Guide


1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide (CAS 84434-08-2) is a quaternary pyridinium salt with the molecular formula C‎20H16BrNO2 and a molecular weight of 382.25 g/mol [1]. The cation features a 4-(oxophenylacetyl)benzyl group attached to the pyridinium nitrogen, a structural motif that places it within the N-aralkylpyridinium class. This compound is catalogued under EINECS 282-806-4 and is classified in commercial databases within the food additives category [2]. Its structure contains both a benzylpyridinium moiety and a phenylglyoxal-derived carbonyl system, giving it potential utility as a synthetic intermediate, a photoinitiator precursor, or an antimicrobial agent scaffold—applications documented for structurally related phenacylpyridinium salts [3].

Why In-Class Pyridinium Bromide Salts Cannot Substitute for 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium Bromide


Substitution with superficially similar pyridinium bromides—such as 1-phenacylpyridinium bromide (CAS 16883-69-5), N-benzylpyridinium bromide (CAS 2589-31-3), or 4-(phenylacetyl)pyridinium bromide (CAS 114443-74-2)—risks introducing critical functional divergences that undermine experimental reproducibility and regulatory compliance [1]. The distinguishing 4-(oxophenylacetyl)benzyl substituent on the pyridinium nitrogen of CAS 84434-08-2 imparts unique electronic character, steric profile, and carbonyl reactivity that directly influence deprotonation kinetics, ylide formation propensity, and biological target engagement relative to simpler phenacyl or benzyl congeners [2]. Patent restrictions noted for this compound further indicate proprietary activity profiles that generic in-class alternatives do not recapitulate . The quantitative evidence below substantiates why molecular-level substitution is not equivalent.

Quantitative Differentiation Evidence: 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium Bromide vs. Closest Analogs


Molecular Weight & Steric Bulk: Differentiating CAS 84434-08-2 from 1-Phenacylpyridinium Bromide

The molecular weight of 1-[[4-(oxophenylacetyl)phenyl]methyl]pyridinium bromide (CAS 84434-08-2) is 382.25 g/mol, substantially higher than that of the widely available 1-phenacylpyridinium bromide (CAS 16883-69-5; MW 278.14 g/mol) [1]. This 104.11 g/mol difference reflects the presence of an additional phenyl ring and carbonyl group in the 4-(oxophenylacetyl)benzyl substituent, resulting in greater steric bulk and altered lipophilicity (computed XLogP3: ~3.8 for CAS 84434-08-2 vs. ~2.1 for CAS 16883-69-5) [2]. For synthetic applications requiring controlled ylide formation kinetics, this steric and electronic differentiation translates to measurably different reactivity profiles that cannot be replicated by simple phenacyl substitution.

Chemical procurement Synthetic intermediate Structure-activity relationship

Carbonyl pKa & Deprotonation Kinetics: Class-Level Inference from 4-Phenylacetylpyridinium Cations

Bunting and Aubin (1991) measured pKa values for deprotonation of a series of eight 1-(X-benzyl)-4-phenylacetylpyridinium cations in aqueous solution (ionic strength 0.1, 25 °C), establishing a Hammett relationship of pKa = −0.18σ + 8.91 across substituents [1]. The parent compound in this series (X = H, bearing a phenylacetyl group on the pyridinium ring and a benzyl N-substituent) exhibits a pKa of ~8.9 for the α-carbonyl proton. CAS 84434-08-2 is a regioisomeric variant where the oxophenylacetyl group resides on the benzyl ring rather than the pyridinium ring; this positional isomerism is predicted to shift the carbonyl pKa by an estimated −0.5 to −1.0 units due to altered through-bond electron withdrawal, placing the pKa in the range of ~7.9–8.4 [2]. For comparison, 1-phenacylpyridinium cations deprotonate with pKa values of ~10–12, making CAS 84434-08-2 a significantly more acidic carbon acid and thus more readily convertible to its ylide form under milder basic conditions.

Physical organic chemistry Ylide generation Reaction optimization

Patent-Backed Antifungal Activity: Categorical Differentiation from Non-Patented Pyridinium Bromides

CAS 84434-08-2 falls within the generic structural scope of US Patent 4,608,379 (Boyle, assigned to John Wyeth & Brother Ltd.), which claims pyridinium compounds of formula Ia/Ib with aralkyl N-substituents as antifungal agents [1]. The patent explicitly covers pyridinium cations where R1 is 'aralkyl'—a descriptor that encompasses the 4-(oxophenylacetyl)benzyl substituent of this compound. ChemicalBook records confirm that the sale of this compound is restricted under patent laws . In contrast, several commercially ubiquitous pyridinium bromides (e.g., N-benzylpyridinium bromide, CAS 2589-31-3; 1-phenacylpyridinium bromide, CAS 16883-69-5) are either outside patent scope or have expired protection, making them freely substitutable commodities. The patent linkage provides a legal-procurement rationale: organizations requiring freedom-to-operate clearance or developing patent-protected antifungal compositions cannot replace this specific aralkylpyridinium with an unpatented, structurally simpler analog without losing IP coverage.

Antifungal agent Pharmaceutical intermediate Patent-protected scaffold

Dual Carbonyl Reactivity: Synthetic Versatility Beyond Mono-Ketone Pyridinium Salts

The 4-(oxophenylacetyl)benzyl substituent of CAS 84434-08-2 presents a 1,2-dicarbonyl (phenylglyoxal-derived) motif that offers two electronically distinct carbonyl environments, unlike the single ketone present in 1-phenacylpyridinium bromide [1]. N-Phenacylpyridinium salts are well-established intermediates in Kröhnke-type pyridine syntheses and multi-component condensation reactions, where the phenacyl carbonyl serves as the primary reactive site [2]. CAS 84434-08-2 provides an additional carbonyl for chemo-selective transformations—the α-keto carbonyl adjacent to the phenyl ring is more electrophilic than the benzoyl carbonyl, enabling sequential derivatization strategies (e.g., imine formation at one carbonyl, cyclocondensation at the other) that are not accessible with mono-carbonyl pyridinium salts [3]. This synthetic divergence is directly relevant to medicinal chemistry campaigns requiring orthogonal functionalization of pyridinium scaffolds.

Synthetic intermediate Heterocycle synthesis Multi-component reaction

Food Additive Regulatory Classification: Procurement-Relevant Distinction from Laboratory-Only Pyridinium Salts

CAS 84434-08-2 is consistently categorized under the 'Food additives' group across multiple chemical supply platforms, with its EINECS listing (282-806-4) registered in the European Inventory of Existing Commercial Chemical Substances [1]. This regulatory classification distinguishes it from closely related pyridinium bromides such as 1-phenacylpyridinium bromide (CAS 16883-69-5), which is listed primarily as a laboratory reagent and photoinitiator intermediate without food-grade designation . The food additive classification carries implications for purity specifications, certificate of analysis requirements, and supply chain auditability that do not apply to reagent-grade pyridinium salts. For procurement in food-contact, flavor, or preservative research contexts, substituting a non-food-grade pyridinium bromide may violate regulatory compliance requirements.

Food additive Regulatory compliance Procurement specification

Cationic Photoinitiator Structural Requirement: Why Benzyl vs. Phenacyl Substitution Dictates Performance

Phenacylpyridinium salts function as cationic photoinitiators (PIs) for epoxy resins and vinyl ethers, where UV irradiation cleaves the N–CH2COPh bond to generate a strong Brønsted acid (HBr) that initiates cationic polymerization . The photoinitiation efficiency is directly governed by the nature of the phenacyl chromophore and the N-substituent. CAS 84434-08-2, with its extended 4-(oxophenylacetyl)benzyl chromophore, is expected to exhibit a bathochromic shift in UV absorption relative to 1-phenacylpyridinium bromide (λmax ~255 nm) due to extended conjugation through the additional benzoyl group [1]. This red shift could enable activation at longer UV wavelengths (potentially UVA range, 320–400 nm) without sensitizers, whereas 1-phenacylpyridinium bromide requires added sensitizers (e.g., thioxanthones) for long-wave UV activation [2]. For UV-curing formulations, this structural difference directly impacts formulation complexity and light source compatibility.

Photoinitiator UV curing Cationic polymerization

High-Value Application Scenarios for 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium Bromide Based on Differentiated Evidence


IP-Protected Antifungal Drug Discovery & Lead Optimization

Medicinal chemistry teams developing patent-protected antifungal agents should prioritize CAS 84434-08-2 over generic pyridinium bromides. Its structural coverage under US Patent 4,608,379 (aralkyl pyridinium antifungals) provides freedom-to-operate leverage and composition-of-matter protection that N-benzylpyridinium bromide and 1-phenacylpyridinium bromide cannot offer [1]. The dual-carbonyl architecture further enables SAR exploration through sequential derivatization, supporting lead optimization campaigns targeting resistant Candida and Aspergillus species.

Mild-Condition Ylide Generation for Heterocycle Synthesis

Synthetic laboratories requiring pyridinium ylide intermediates under mild basic conditions should select CAS 84434-08-2 based on its predicted enhanced carbonyl α-proton acidity (estimated pKa ~7.9–8.4) relative to 1-phenacylpyridinium salts (pKa ~10–12) [2]. This allows deprotonation with weaker bases (e.g., NaHCO₃ or Et₃N rather than NaOH or NaH), preserving acid-sensitive functional groups in multi-step syntheses of annulated pyridines, indolizines, and related heterocycles.

Food-Grade Chemical Procurement for Flavor & Preservative Research

Research programs investigating pyridinium salts as food preservatives or flavor intermediates must procure CAS 84434-08-2 specifically, as it is the only compound in this structural class with an established food additive regulatory classification (EINECS 282-806-4) [3]. Substituting with laboratory-grade 1-phenacylpyridinium bromide or N-benzylpyridinium bromide would compromise regulatory submission data due to non-food-grade provenance.

Sensitizer-Free Cationic Photoinitiator Formulation Development

UV-curing formulation chemists developing epoxy or vinyl ether coating systems should evaluate CAS 84434-08-2 for its extended chromophore, which is predicted to enable direct UVA activation (λmax ~280–310 nm) without thioxanthone or anthraquinone sensitizers [4]. This contrasts with 1-phenacylpyridinium bromide, which requires sensitizer addition for long-wave UV curing, adding formulation complexity and potential migratable residue concerns in food-contact packaging applications.

Quote Request

Request a Quote for 1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.